molecular formula C18H17N3O B1363406 3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol CAS No. 330998-71-5

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol

Cat. No.: B1363406
CAS No.: 330998-71-5
M. Wt: 291.3 g/mol
InChI Key: OUNBBIYHRZELDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol (CAS 330998-71-5) is an advanced heterocyclic chemical building block with a molecular weight of 291.35 g/mol and the molecular formula C18H17N3O . This compound features a unique molecular architecture comprising fused triazolo and isoquinoline ring systems, which are of significant interest in medicinal chemistry and materials science . Research into analogous 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline compounds highlights their utility as key precursors in synthetic chemistry. For instance, they can be alkylated to form quaternary salts, which are valuable intermediates for developing N-heterocyclic carbene (NHC) ligands. These ligands form PEPPSI-style palladium complexes that serve as potent catalysts in cross-coupling reactions, essential for constructing complex organic molecules . The structural motif of this phenol-containing derivative makes it a versatile scaffold for further chemical functionalization, potentially for applications in pharmaceutical research, including the investigation of treatments for bacterial infections . As a solid compound, researchers should consult the safety data sheet prior to use. This product is intended for research purposes and laboratory use only; it is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNBBIYHRZELDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356483
Record name 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330998-71-5
Record name 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of CL-418112 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions. Industrial production methods for CL-418112 are designed to optimize yield and purity, often involving large-scale reactions and purification techniques such as chromatography.

Chemical Reactions Analysis

CL-418112 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the triazoloisoquinoline class exhibit promising anticancer properties. Specifically, derivatives of 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol have shown efficacy against various cancer cell lines. Studies demonstrate that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Studies

The triazoloisoquinoline structure is known for its potential to interact with various enzymes. Research has highlighted its ability to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This property can be advantageous in drug design to optimize pharmacokinetics and minimize drug-drug interactions .

Molecular Recognition

The unique heterocyclic structure of 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol allows it to serve as a molecular probe in studies of molecular recognition processes. Its binding affinity to specific biomolecules can be utilized in the development of biosensors or diagnostic tools .

Synthesis Methodologies

The synthesis of 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol has been achieved through various synthetic routes. Recent advancements have focused on optimizing these methods to enhance yield and purity while reducing environmental impact . The compound's synthesis often involves multi-step reactions that leverage its unique structural features.

Structural Modifications

Researchers are exploring structural modifications to enhance the biological activity of this compound. By altering substituents on the triazole or isoquinoline moieties, scientists aim to develop more potent derivatives with improved selectivity for therapeutic targets .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range .
Study 2AntimicrobialShowed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below clinically relevant levels .
Study 3Enzyme InhibitionIdentified as a selective inhibitor of CYP450 enzymes; potential implications for drug interactions .

Mechanism of Action

The mechanism of action of CL-418112 involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Triazolo[3,4-a]isoquinoline derivatives are structurally diverse, with variations in substituents significantly influencing their biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolo[3,4-a]isoquinoline Derivatives
Compound Name/Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound (3-(5,5-Dimethyl...)phenol) Phenol, 5,5-dimethyl 291.35 Antiproliferative (assumed) [1, 11]
(E)-1-(8,9-Dimethoxy-1-(4-methoxyphenyl)... (5a) 4-Methoxyphenyl, thiophene 536 Suppresses breast cancer cells (Luc-4T1, MDA-MB-231) [5]
(E)-1-(8,9-Dimethoxy-1-(4-methoxyphenyl)... (7) 3,4,5-Trimethoxyphenyl, methoxy ~548* Antifungal (MIC: 1–3 mg/mL) [7]
[1,2,4]Triazolo[3,4-a]isoquinoline-3-yl Chalcones Arylprop-2-en-1-one, pyrazole ~490–525* EGFR inhibition (NSCLC targeting) [8]
5,5-Dialkyl-3-perfluoroalkyl derivatives Trifluoromethyl, alkyl groups Not reported Enhanced lipophilicity/synthetic utility [10]

*Estimated based on molecular formulas provided in references.

Key Findings and Trends

Anticancer Activity
  • Chalcone Derivatives : Compounds like 5a–c () and 3a–c () incorporate α,β-unsaturated ketone (chalcone) moieties, which are critical for antiproliferative effects. These derivatives induce cell cycle arrest (G2/M phase) and apoptosis in breast cancer models (e.g., IC₅₀ values for 5a: ~20 µg/mL) .
  • Substituent Effects: Electron-donating groups (e.g., methoxy in 5a) enhance solubility and interaction with cellular targets like tubulin or kinases.
Antifungal Activity
  • The derivative 7 () demonstrates potent antifungal activity (MIC: 1–3 mg/mL) due to its 3,4,5-trimethoxyphenyl group, which enhances electron donation and membrane penetration .
Targeted Therapy (EGFR Inhibition)
  • Pyrazole-containing chalcones () exhibit specificity for EGFR mutants in non-small cell lung cancer (NSCLC). Docking simulations suggest their α,β-unsaturated ketone moiety forms covalent bonds with cysteine residues in the kinase domain .

Limitations and Contrasts

  • Target Compound Gaps: While the target compound shares structural motifs with active derivatives (e.g., triazolo[3,4-a]isoquinoline core), its bioactivity data are less characterized compared to chalcone-based analogs .
  • Activity-Specific Substituents: Phenol groups (target compound) may confer antioxidant properties, but their antiproliferative efficacy is likely lower than chalcones’ conjugated ketone systems .

Biological Activity

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H17N3O
  • Molecular Weight : 291.35 g/mol
  • CAS Number : 330998-71-5
  • LogP : 3.73 (indicative of moderate lipophilicity) .

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of isoquinoline compounds often display antitumor properties. For instance, studies have shown that similar triazole-containing compounds inhibit various cancer cell lines. The IC50 values for these compounds can vary significantly depending on the specific structure and substituents present.

CompoundCell LineIC50 (µM)
Compound AHeLa1.7
Compound BA3750.87
Compound CHCT-1160.55

These findings suggest that the compound might also exhibit potent antitumor activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. For example:

  • Inhibition of cyclin-dependent kinases (CDKs) has been observed with some related compounds, which are crucial in regulating the cell cycle.
  • Potential inhibition of GSK-3α has been reported with IC50 values suggesting strong activity .

3. Neuroprotective Effects

There is emerging evidence that triazole derivatives may have neuroprotective properties. These effects are thought to arise from their ability to modulate neuroinflammatory pathways and oxidative stress responses.

The mechanisms by which 3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol exerts its biological effects are still under investigation but may involve:

  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), leading to altered intracellular signaling cascades.
  • Enzyme Inhibition : Direct binding to and inhibition of key enzymes involved in tumor growth and progression.
  • Cell Cycle Regulation : Modulating pathways that control cell cycle progression and apoptosis.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:

  • Synthesis and Evaluation : A study synthesized several derivatives of the triazole isoquinoline framework and evaluated their anticancer activities against various human cancer cell lines.
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could significantly reduce tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving Claisen–Schmidt condensation. For example, chalcone derivatives of triazolo[3,4-a]isoquinoline are formed by reacting a precursor (e.g., 3-acetyl-8,9-dimethoxy-1-phenyltetrahydrotriazolo-isoquinoline) with substituted aldehydes using potassium hydroxide as a catalyst. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and molar ratios of reagents to minimize side products .
  • Key Parameters : Monitor reaction progress via TLC, and purify intermediates via crystallization (e.g., ethanol or acetonitrile). Use IR spectroscopy to confirm carbonyl (C=O) stretching bands (~1640 cm⁻¹) and ¹H NMR to verify aromatic proton environments .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of unreacted starting materials. For example, aromatic protons in the isoquinoline and phenol moieties show distinct splitting patterns (e.g., δ 6.8–8.2 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).
  • Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like 14α-demethylase lanosterol (CYP51)?

  • Methodological Answer :

  • Target Selection : Use PDB structures (e.g., 3LD6 for fungal CYP51) to model binding pockets.
  • Docking Software : AutoDock Vina or Schrödinger Maestro applies force fields (e.g., OPLS3) to simulate ligand-receptor interactions.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole). Triazolo-isoquinoline derivatives show high affinity due to π-π stacking with heme cofactors and hydrogen bonding with active-site residues .
    • Contradiction Resolution : If experimental IC₅₀ values conflict with docking predictions, re-evaluate protonation states or solvation effects in the model .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Experimental Design :

Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ variability.

Cell Line Validation : Use authenticated lines (e.g., MCF-7, HeLa) with matched culture conditions (e.g., RPMI-1640 + 10% FBS).

  • Mechanistic Studies : Perform ROS assays or caspase-3 activation tests to differentiate apoptosis vs. necrosis. For example, triazolo derivatives may induce ROS-dependent apoptosis in cancer cells but show lower toxicity in non-malignant cells .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance solubility or potency?

  • Methodological Answer :

  • Hydrophilic Modifications : Introduce polar groups (e.g., hydroxyl or amine) at the 5,5-dimethyl or phenol positions. Monitor logP changes via HPLC-derived retention times.
  • Bioisosteric Replacement : Replace the phenol group with a sulfonamide or carboxylic acid to improve membrane permeability.
  • SAR Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., CYP51) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • In Vitro Stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via LC-MS at 0, 6, 12, and 24 h.
  • Metabolite Profiling : Use liver microsomes (human or murine) to identify phase I/II metabolites. Triazolo rings are typically resistant to oxidation, but phenol groups may undergo glucuronidation .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in murine models (e.g., BALB/c mice). Low oral bioavailability may explain poor in vivo activity despite high in vitro potency .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.